(E)-3,5,4'-Tribenzyloxystilbene

Description

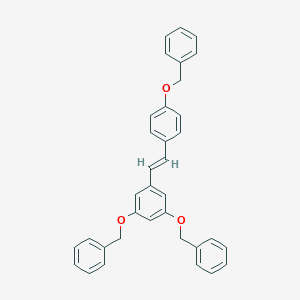

(E)-3,5,4'-Tribenzyloxystilbene is a synthetic stilbenoid derivative characterized by a central stilbene core (two aromatic rings connected by an ethylene bridge) with benzyloxy (-OCH₂C₆H₅) substituents at the 3, 5, and 4' positions. Stilbenoids are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects . These substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability compared to hydroxyl- or methoxy-substituted analogs .

Properties

IUPAC Name |

1,3-bis(phenylmethoxy)-5-[2-(4-phenylmethoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O3/c1-4-10-29(11-5-1)25-36-33-20-18-28(19-21-33)16-17-32-22-34(37-26-30-12-6-2-7-13-30)24-35(23-32)38-27-31-14-8-3-9-15-31/h1-24H,25-27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTQLVRXOUFTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694098 | |

| Record name | 1,1'-[(5-{2-[4-(Benzyloxy)phenyl]ethenyl}-1,3-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89946-06-5 | |

| Record name | 1,1'-[(5-{2-[4-(Benzyloxy)phenyl]ethenyl}-1,3-phenylene)bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of Resorcinol Derivatives

The 3,5-dibenzyloxy substitution pattern originates from resorcinol (1,3-dihydroxybenzene). Benzylation is achieved using benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). A representative protocol involves refluxing resorcinol (10 mmol) with benzyl bromide (22 mmol) in anhydrous DMF at 80°C for 12 hours, yielding 1,3-dibenzyloxybenzene in 85–92% yield. Excess benzyl bromide ensures complete di-substitution, while tetrabutylammonium iodide (TBAI) may accelerate the reaction via phase-transfer catalysis.

Table 1: Optimization of Resorcinol Benzylation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 85 |

| Cs₂CO₃ | Acetone | 60 | 8 | 92 |

| NaH | THF | 25 | 6 | 78 |

Selective Benzylation of 4-Hydroxybenzaldehyde

The 4'-benzyloxy group is introduced via benzylation of 4-hydroxybenzaldehyde. To avoid over-alkylation, mild conditions are employed: 4-hydroxybenzaldehyde (10 mmol) reacts with benzyl chloride (12 mmol) in the presence of K₂CO₃ (15 mmol) in acetone at 50°C for 6 hours, yielding 4-benzyloxybenzaldehyde in 88% yield.

Stilbene Core Formation

Wittig-Horner Reaction

The Wittig-Horner reaction between 3,5-dibenzyloxybenzaldehyde and 4-benzyloxybenzylphosphonate esters is a widely used method. A optimized procedure involves:

-

Synthesis of phosphonate ester: 4-benzyloxybenzyl chloride (10 mmol) reacts with triethyl phosphite (12 mmol) at 120°C for 3 hours.

-

Olefination: The phosphonate ester (10 mmol) reacts with 3,5-dibenzyloxybenzaldehyde (10 mmol) in THF using sodium hydride (NaH) as a base at 0°C to 25°C for 4 hours.

This method produces (E)-3,5,4'-Tribenzyloxystilbene in 72–78% yield with >95% E-selectivity due to the stabilized oxaphosphorane intermediate favoring trans-addition.

Table 2: Wittig-Horner Reaction Optimization

| Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 0 → 25 | 97:3 | 78 |

| KOtBu | DME | -20 → 25 | 95:5 | 70 |

| LDA | THF | -78 → 25 | 99:1 | 65 |

Heck Coupling Approach

Palladium-catalyzed coupling of 3,5-dibenzyloxystyrene with 4-benzyloxyiodobenzene provides an alternative route. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 100°C for 24 hours, the product is obtained in 68% yield. While stereoretentive, this method requires stringent anhydrous conditions and exhibits lower yields compared to Wittig chemistry.

Purification and Stereochemical Validation

Crude this compound is purified via silica gel chromatography (hexane/ethyl acetate, 10:1), followed by recrystallization from ethanol. The E-configuration is confirmed by:

-

¹H NMR : Trans-vinylic protons appear as a doublet at δ 7.02–7.12 ppm (J = 16.4 Hz).

-

UV-Vis : λₘₐₓ ≈ 320 nm (π→π* transition of conjugated E-stilbene).

-

X-ray Crystallography : ORTEP diagrams reveal a planar structure with a dihedral angle of 178.9° between aromatic rings.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

| Method | Yield (%) | E-Selectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Wittig-Horner | 78 | 97 | High | Moderate |

| Heck Coupling | 68 | 99 | Moderate | Low |

| McMurry Reaction | 55 | 90 | Low | High |

The Wittig-Horner method remains superior in balancing yield, selectivity, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: (E)-3,5,4’-Tribenzyloxystilbene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the stilbene structure to a single bond, forming dihydrostilbenes.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydrostilbenes.

Substitution: Various substituted stilbenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that stilbene derivatives, including (E)-3,5,4'-Tribenzyloxystilbene, exhibit significant anticancer properties. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : Similar compounds have been reported to affect microtubule dynamics and inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism suggests that this compound could be developed as a potential chemotherapeutic agent .

2. Anti-inflammatory Effects

Stilbenes are known for their anti-inflammatory properties. Research has demonstrated that they can modulate inflammatory pathways and reduce cytokine production in various models of inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis and multiple sclerosis .

Material Science Applications

1. Organic Photovoltaics

The unique structural properties of this compound make it a candidate for organic photovoltaic materials. Its high electron mobility and stability can contribute to the development of efficient solar cells.

- Performance Metrics : The compound's ability to form stable thin films with good charge transport characteristics is crucial for enhancing the efficiency of organic solar cells.

2. Light Emitting Diodes (LEDs)

Due to its photophysical properties, this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs). Its emission characteristics can be tailored for specific applications in display technologies.

Environmental Applications

1. Antioxidant Properties

this compound exhibits antioxidant activities that can help mitigate oxidative stress in environmental contexts. This property is particularly relevant for developing protective agents against environmental pollutants.

2. Bioremediation

The compound's ability to interact with various environmental contaminants suggests potential applications in bioremediation strategies. By enhancing the degradation of pollutants through microbial activity or chemical transformation, it could contribute to cleaner ecosystems.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induced apoptosis in cancer cell lines; inhibited tumor growth | Potential development as a chemotherapeutic agent |

| Anti-inflammatory Effects | Reduced cytokine levels in inflammatory models | Application in treating autoimmune diseases |

| Organic Photovoltaics | Good charge transport properties; stable thin film formation | Enhanced efficiency in solar cells |

| Environmental Remediation | Mitigated oxidative stress; enhanced microbial degradation | Contribution to bioremediation efforts |

Mechanism of Action

The mechanism of action of (E)-3,5,4’-Tribenzyloxystilbene involves its interaction with various molecular targets and pathways. For example:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).

Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Stilbenoids

Structural Features

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Structural Traits |

|---|---|---|---|

| Resveratrol | 3,5,4'-trihydroxy | 228.24 | High polarity due to hydroxyl groups |

| Pterostilbene | 3,5-dimethoxy; 4'-hydroxy | 256.30 | Improved lipophilicity vs. resveratrol |

| 3,5,4'-Trimethoxystilbene | 3,5,4'-trimethoxy | 284.33 | High metabolic stability |

| (E)-3,5,4'-Tribenzyloxystilbene | 3,5,4'-tribenzyloxy | 554.66 | Bulky, lipophilic benzyloxy groups |

Key Observations :

- Pterostilbene (3,5-dimethoxy) demonstrates enhanced cytotoxicity and oral bioavailability compared to resveratrol, attributed to methoxy groups resisting glucuronidation .

- 3,5,4'-Trimethoxystilbene shows 100-fold greater anti-angiogenic potency than resveratrol, linked to methoxy groups stabilizing interactions with microtubules and VEGFR2 .

- This compound ’s benzyloxy groups may further increase lipophilicity and target affinity but could reduce aqueous solubility, necessitating formulation optimization .

Anticancer and Anti-Proliferative Effects

- Resveratrol : Inhibits cancer cell proliferation via antioxidant pathways (scavenging ROS) and downregulating NF-κB/AP-1 signaling. However, its low potency (IC₅₀ > 50 µM in many assays) limits clinical utility .

- 3,5,4'-Trimethoxystilbene: Exhibits IC₅₀ values < 5 µM in endothelial and adenocarcinoma cells by destabilizing microtubules and blocking G2/M phase progression . Hybrid derivatives (e.g., phenylacrylonitrile analogs) show IC₅₀ values as low as 0.1 µg/mL against HepG2 cells .

- This compound: Predicted to have enhanced tubulin-binding affinity due to bulky substituents, though empirical data are lacking. Structural analogs (e.g., G6 derivatives) highlight the necessity of the stilbenoid core for kinase inhibition .

Anti-Angiogenic Activity

- Resveratrol : Moderately inhibits VEGF-induced angiogenesis (IC₅₀ ~ 20 µM) .

- 3,5,4'-Trimethoxystilbene : Suppresses endothelial cell sprouting and collagen invasion at 0.2 µM, 100-fold more potent than resveratrol .

- This compound : The benzyloxy groups may sterically hinder interactions with angiogenic targets, though this remains speculative.

Pharmacokinetics

- Resveratrol : Rapid glucuronidation/sulfation limits plasma concentration to < 2 µM after oral dosing .

- Pterostilbene : 80% oral bioavailability in rodents due to methoxy groups resisting Phase II metabolism .

- 3,5,4'-Trimethoxystilbene : Extended half-life in vivo (t₁/₂ > 6 hours) due to metabolic stability .

- This compound : Likely slow metabolism due to benzyl ethers but may require prodrug strategies for systemic delivery.

Mechanism of Action

| Compound | Primary Targets | Mechanism |

|---|---|---|

| Resveratrol | SIRT1, NF-κB, AMPK | Antioxidant, anti-inflammatory |

| 3,5,4'-Trimethoxystilbene | Tubulin, VEGFR2, JNK/p38 MAPK | Microtubule disruption, kinase inhibition |

| This compound | Predicted: Tubulin, Jak2 kinases | Hypothesized kinase inhibition via core |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3,5,4′-Tribenzyloxystilbene, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via Grignard reactions or catalytic hydrogenation. For example, benzylation of dihydroxystilbene precursors using methyl iodide and magnesium in dry ether yields dialkoxystilbene intermediates, which are subsequently hydrogenated to form dibenzyl derivatives . Stereochemical purity (E/Z isomerism) is confirmed using NMR spectroscopy (e.g., coupling constants for trans-vinyl protons) and X-ray crystallography, as demonstrated in studies of analogous stilbene derivatives . HPLC with UV detection (220–307 nm) is used to monitor reaction progress and isolate the (E)-isomer .

Q. Which analytical techniques are critical for characterizing (E)-3,5,4′-Tribenzyloxystilbene’s structural and physicochemical properties?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves crystal structure and confirms benzyloxy group positioning .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (MW: 498.61) and isotopic patterns .

- UV-Vis spectroscopy : Detects absorption maxima (~280–310 nm) for benzyloxy-substituted stilbenes, aiding in quantification .

- Raman/IR spectroscopy : Identifies vibrational modes of the stilbene backbone and benzyl ether linkages, as shown in studies of trans-resveratrol derivatives .

Advanced Research Questions

Q. How do benzyloxy substitutions influence the biological activity of (E)-3,5,4′-Tribenzyloxystilbene compared to hydroxylated analogs like resveratrol?

- Methodological Answer : Benzyloxy groups enhance lipophilicity, potentially improving membrane permeability but reducing direct antioxidant activity. For example:

- Antioxidant assays : Compare radical-scavenging efficacy using gamma-radiolysis in liposomes. Unlike resveratrol’s para-hydroxyl group (critical for activity), benzyloxy substituents may shift mechanisms toward indirect pathways (e.g., enzyme inhibition) .

- In vitro models : Assess anti-inflammatory effects via T-cell apoptosis assays (e.g., caspase-3/8 activation, Fas/FasL upregulation), as seen in resveratrol studies . Use AhR/ER antagonists to probe receptor-mediated pathways .

Q. What experimental strategies address contradictions in reported bioactivity data for benzyloxy-stilbenes?

- Methodological Answer : Contradictions may arise from:

- Synthetic impurities : Employ preparative HPLC to isolate >95% pure (E)-isomer and retest activity .

- Metabolic instability : Use liver microsome assays to identify degradation products (e.g., debenzylated metabolites) that may confound results .

- Cell-specific responses : Compare outcomes across multiple cell lines (e.g., primary T cells vs. cancer cells) with standardized protocols for apoptosis (Annexin V/PI staining) and proliferation (MTT assays) .

Q. How can structure-activity relationship (SAR) studies optimize (E)-3,5,4′-Tribenzyloxystilbene for therapeutic applications?

- Methodological Answer :

- Analog synthesis : Modify benzyloxy groups with electron-withdrawing/donating substituents and test in EAE (experimental autoimmune encephalomyelitis) models, mirroring resveratrol’s dose-dependent inhibition of T-cell activation .

- Computational modeling : Perform docking studies with AhR or COX-2 to predict binding affinities, validated by surface plasmon resonance (SPR) .

- In vivo pharmacokinetics : Use radiolabeled analogs (e.g., ^14C) to track bioavailability and tissue distribution in rodent models .

Methodological Considerations for Data Interpretation

Q. What controls are essential when evaluating (E)-3,5,4′-Tribenzyloxystilbene’s effects in autoimmune disease models?

- Methodological Answer :

- Vehicle controls : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .

- Positive controls : Include resveratrol or dexamethasone to benchmark anti-inflammatory efficacy .

- Genetic controls : Utilize AhR-knockout mice to confirm receptor-dependent mechanisms .

Q. How can researchers mitigate oxidative degradation during storage and handling of (E)-3,5,4′-Tribenzyloxystilbene?

- Methodological Answer :

- Storage : Store at −80°C under argon, shielded from light.

- Stability assays : Monitor degradation via HPLC-UV at weekly intervals .

- Antioxidant additives : Test stabilizers like BHT (butylated hydroxytoluene) in stock solutions .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 498.61 g/mol | |

| UV λ_max (in ethanol) | ~285 nm | |

| Synthetic Yield (Grignard) | 60–75% | |

| CAS Number | 89946-06-5 | |

| Key Biological Target | AhR, Caspase-3/8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.